![molecular formula C21H25N5O3 B2844537 8-(3-hydroxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919008-60-9](/img/structure/B2844537.png)
8-(3-hydroxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a purine derivative, which is a type of nitrogen-containing heterocyclic aromatic organic compound. Purines, including substances like caffeine, xanthine, and the nucleobases adenine and guanine, are fundamental to life .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine core, which is a two-ring system consisting of a six-membered pyrimidine ring and a five-membered imidazole ring . Attached to this core would be various functional groups including a 3-hydroxypropyl group and a 3-phenylpropyl group.Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
Imidazo[2,1-f]purine-2,4-dione derivatives, including those with structural modifications similar to the compound , have been synthesized and evaluated for their pharmacological properties. These studies have identified compounds with potent ligand activity for serotonin receptors, displaying anxiolytic-like and antidepressant-like activities in preclinical models. Such compounds are highlighted for their potential in future research to develop new derivatives with desired anxiolytic and antidepressant activities (Zagórska et al., 2009).
Molecular Docking and SAR Studies
Further research into arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has involved structure-activity relationship (SAR) studies, including molecular docking. These studies aim to understand the affinity of these compounds for serotoninergic and dopaminergic receptors, which could inform the development of compounds with specific receptor activity profiles. Such insights are crucial for designing molecules with potential antidepressant and anxiolytic-like activities (Zagórska et al., 2015).
Antiviral and Antiinflammatory Applications
Research on imidazo[1,2-a]purine derivatives related to acyclovir has explored the spectral and photophysical properties of these compounds, indicating potential for antiviral applications. These studies highlight the importance of understanding the electronic structure and reactivity of purine analogs for developing antiviral agents (Wenska et al., 2004).
Moreover, substituted analogues based on the pyrimido[2,1-f]purine-4,8-dione ring system have been synthesized and shown to exhibit antiinflammatory activity, comparable to known anti-inflammatory agents. This indicates the potential for developing novel antiinflammatory drugs based on modifications of the imidazo[2,1-f]purine skeleton (Kaminski et al., 1989).
Propiedades
IUPAC Name |
6-(3-hydroxypropyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-15-14-26-17-18(22-20(26)24(15)12-7-13-27)23(2)21(29)25(19(17)28)11-6-10-16-8-4-3-5-9-16/h3-5,8-9,14,27H,6-7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWNGNFRBCDLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2844454.png)
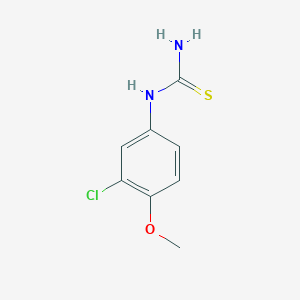
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2844457.png)
![3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2844458.png)
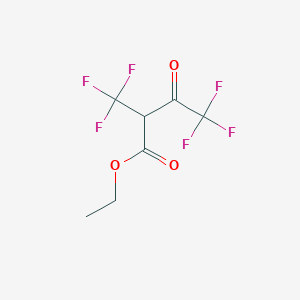
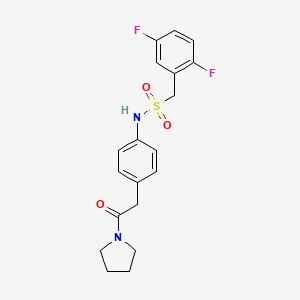
![3-(1-(5-bromonicotinoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2844464.png)
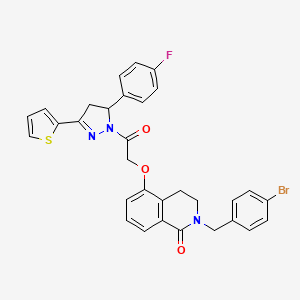
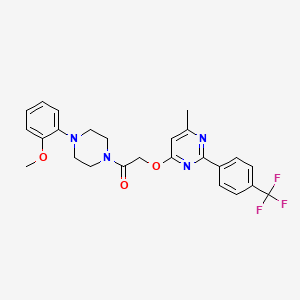
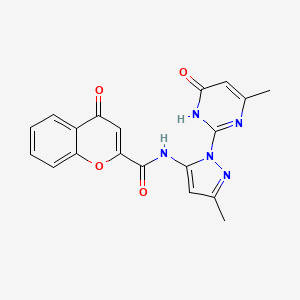
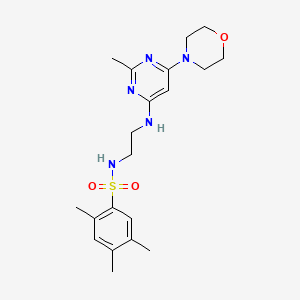


![4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2844476.png)